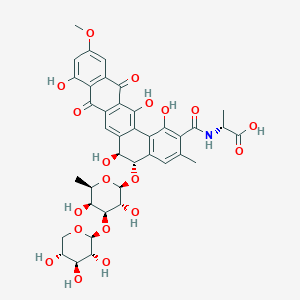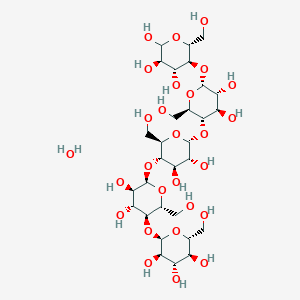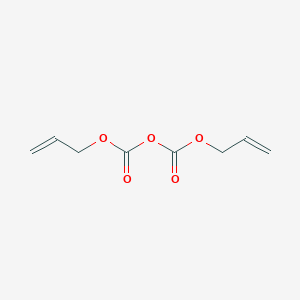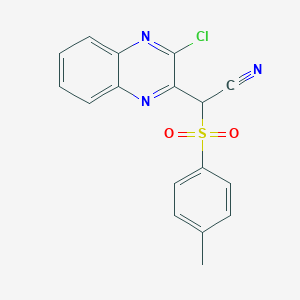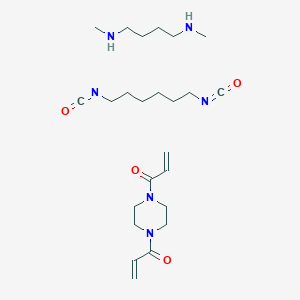
1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2LL Poly(amido-amine)-polyurethane copolymer is a novel class of copolymer that combines the unique properties of poly(amido-amine) dendrimers and polyurethane. This compound is characterized by its highly branched, tree-like structure, which provides a large number of functional groups on the surface. These functional groups can be tailored for specific applications, making the copolymer highly versatile in various fields such as drug delivery, tissue engineering, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2LL Poly(amido-amine)-polyurethane copolymer typically involves a two-step process. The first step is the synthesis of poly(amido-amine) dendrimers, which are prepared using a divergent method starting from a core molecule such as ethylene diamine. This involves alternating reactions of Michael addition and amidation to build up the dendrimer structure layer by layer .
In the second step, the poly(amido-amine) dendrimers are reacted with diisocyanates to form the polyurethane segments. This reaction is typically carried out under anhydrous conditions to prevent the formation of urea linkages, which can occur if water is present .
Industrial Production Methods
Industrial production of N2LL Poly(amido-amine)-polyurethane copolymer involves scaling up the synthetic routes described above. This requires precise control of reaction conditions to ensure the consistency and quality of the final product. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N2LL Poly(amido-amine)-polyurethane copolymer can undergo various chemical reactions, including:
Oxidation: The amine groups in the poly(amido-amine) segments can be oxidized to form nitroso or nitro groups.
Reduction: The polyurethane segments can be reduced to form amine groups.
Substitution: The functional groups on the surface of the dendrimers can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and carboxylates are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can lead to the formation of nitroso or nitro derivatives, while reduction of the polyurethane segments can yield amine-functionalized copolymers .
Scientific Research Applications
N2LL Poly(amido-amine)-polyurethane copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the synthesis of complex molecules.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its ability to encapsulate and release therapeutic agents in a controlled manner.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mechanism of Action
The mechanism by which N2LL Poly(amido-amine)-polyurethane copolymer exerts its effects is largely dependent on its structure. The highly branched dendrimer segments provide a large surface area for interactions with other molecules, while the polyurethane segments contribute to the copolymer’s mechanical strength and flexibility. The functional groups on the surface of the dendrimers can interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
N2LL Poly(amido-amine)-polyurethane copolymer is unique in its combination of poly(amido-amine) dendrimers and polyurethane. Similar compounds include:
Poly(amido-amine) dendrimers: These are highly branched polymers with a similar structure but lack the polyurethane segments, which limits their mechanical properties.
In comparison, N2LL Poly(amido-amine)-polyurethane copolymer offers a unique combination of properties that make it highly suitable for a wide range of applications .
Properties
CAS No. |
123098-01-1 |
|---|---|
Molecular Formula |
C24H42N6O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14N2O2.C8H12N2O2.C6H16N2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2;11-7-9-5-3-1-2-4-6-10-8-12;1-7-5-3-4-6-8-2/h3-4H,1-2,5-8H2;1-6H2;7-8H,3-6H2,1-2H3 |
InChI Key |
RJNVERYCEQMSDK-UHFFFAOYSA-N |
SMILES |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
Canonical SMILES |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
Synonyms |
N2LL poly(amido-amine)-polyurethane copolymer PUPA copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
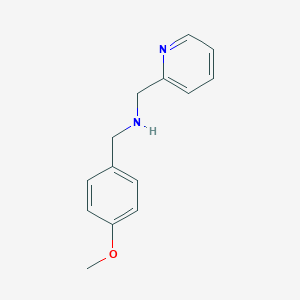
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)

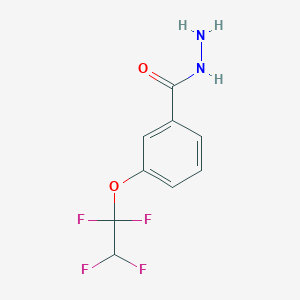

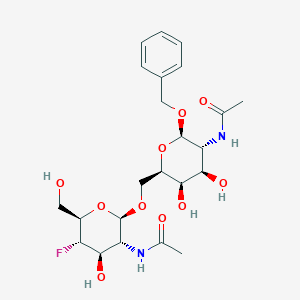

![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)
